N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide
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Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide is a versatile chemical compound known for its intricate structure and diverse properties. This compound is used in various fields such as drug discovery, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide typically involves the reaction of 3-(4-(dimethylamino)phenyl)propanoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and the development of new materials.
Biology: In the study of biological pathways and interactions.
Medicine: Potential use in drug discovery and development, particularly for its pharmacological properties.
Industry: Application in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(3-(3-(4-(dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide: Known for its nonlinear optical properties.
3-(4-(dimethylamino)phenyl)propanoic acid hydrochloride: Used in organic synthesis and as a precursor for other compounds.
Uniqueness
N-(3-(4-(dimethylamino)phenyl)propyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical properties. This structural feature differentiates it from other similar compounds and enhances its utility in various applications.
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-17(2)14-9-5-12(6-10-14)4-3-11-16-15(18)13-7-8-13/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJMAMOQQKXSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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